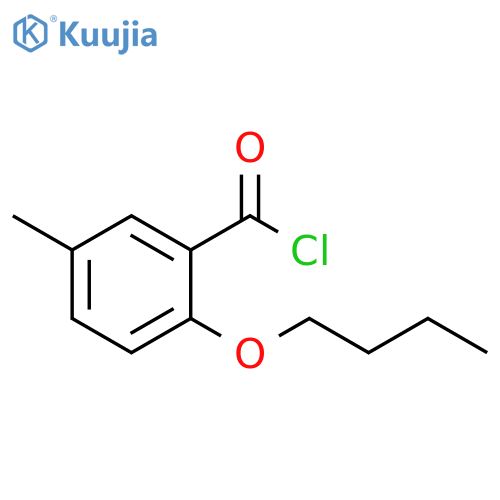Cas no 1443347-86-1 (Benzoyl chloride, 2-butoxy-5-methyl-)

1443347-86-1 structure
商品名:Benzoyl chloride, 2-butoxy-5-methyl-
CAS番号:1443347-86-1
MF:C12H15ClO2
メガワット:226.699302911758
MDL:MFCD22373005
CID:5170398
Benzoyl chloride, 2-butoxy-5-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzoyl chloride, 2-butoxy-5-methyl-
-
- MDL: MFCD22373005
- インチ: 1S/C12H15ClO2/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8H,3-4,7H2,1-2H3
- InChIKey: NESGZTLEKKGDIW-UHFFFAOYSA-N
- ほほえんだ: C(Cl)(=O)C1=CC(C)=CC=C1OCCCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
Benzoyl chloride, 2-butoxy-5-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 395591-5g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 97.0% | 5g |
£1377.00 | 2023-04-30 | |
| Fluorochem | 395591-1g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 97.0% | 1g |
£587.00 | 2023-04-30 | |
| abcr | AB428661-5g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB428661-1 g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 1g |
€610.80 | 2023-04-23 | ||
| abcr | AB428661-5 g |
2-n-Butoxy-5-methylbenzoyl chloride |
1443347-86-1 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB428661-1g |
2-n-Butoxy-5-methylbenzoyl chloride; . |
1443347-86-1 | 1g |
€1621.70 | 2025-02-14 |
Benzoyl chloride, 2-butoxy-5-methyl- 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
1443347-86-1 (Benzoyl chloride, 2-butoxy-5-methyl-) 関連製品
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443347-86-1)Benzoyl chloride, 2-butoxy-5-methyl-

清らかである:99%
はかる:1g
価格 ($):961.0